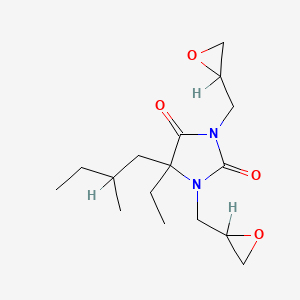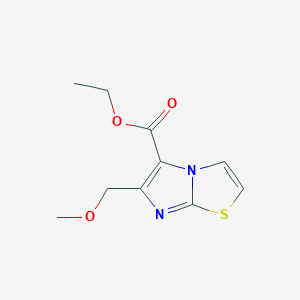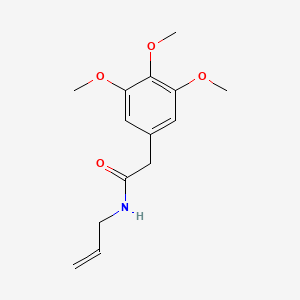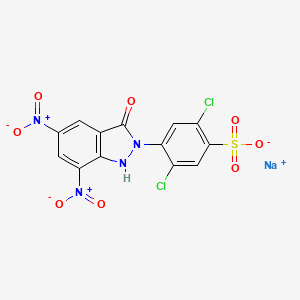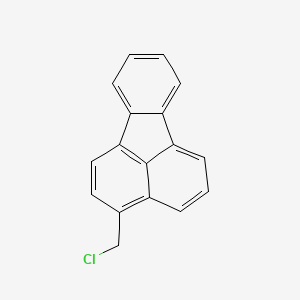
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is a complex organic compound that features an adamantyl group, a hexahydro-1H-azepinyl group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, while the hexahydro-1H-azepinyl group can be synthesized through a series of reduction and cyclization reactions. The final step involves the coupling of these two moieties with a propanol derivative under specific reaction conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The adamantyl or azepinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural properties.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-butanol
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-ethanol
Uniqueness
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
73972-47-1 |
|---|---|
Formule moléculaire |
C21H37NO2 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
4-(1-adamantylmethoxy)-1-(azepan-1-yl)butan-2-ol |
InChI |
InChI=1S/C21H37NO2/c23-20(15-22-6-3-1-2-4-7-22)5-8-24-16-21-12-17-9-18(13-21)11-19(10-17)14-21/h17-20,23H,1-16H2 |
Clé InChI |
ODFUUKDOWIAKCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC(CCOCC23CC4CC(C2)CC(C4)C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
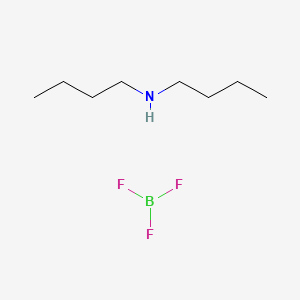
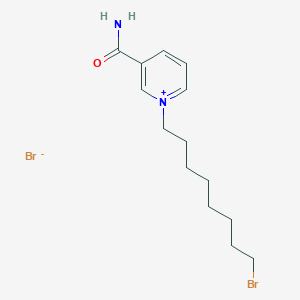
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)

